(4aS,9aS)-1,2,3,4a,9,9a-Hexahydro-4H-fluoren-4-one
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Overview
Description
(4aS,9aS)-1,2,3,4a,9,9a-Hexahydro-4H-fluoren-4-one is a bicyclic organic compound that belongs to the class of fluorenones This compound is characterized by its hexahydro structure, which means it contains six hydrogen atoms added to its fluorene skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,9aS)-1,2,3,4a,9,9a-Hexahydro-4H-fluoren-4-one typically involves the hydrogenation of fluorenone. This process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure the selective hydrogenation of the fluorenone to the desired hexahydro product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors. These reactors allow for the efficient and scalable production of the compound under controlled conditions. The use of high-pressure hydrogenation and advanced catalytic systems ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4aS,9aS)-1,2,3,4a,9,9a-Hexahydro-4H-fluoren-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Further reduction can lead to fully saturated hydrofluorene compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fully saturated hydrofluorene compounds.
Substitution: Various substituted fluorenone derivatives depending on the nucleophile used.
Scientific Research Applications
(4aS,9aS)-1,2,3,4a,9,9a-Hexahydro-4H-fluoren-4-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of novel materials with unique electronic properties.
Catalysis: Employed as a ligand in catalytic systems for various organic transformations.
Mechanism of Action
The mechanism of action of (4aS,9aS)-1,2,3,4a,9,9a-Hexahydro-4H-fluoren-4-one involves its interaction with specific molecular targets. In medicinal chemistry, the compound may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- (4aS,9aS)-4,4,4a-trimethyl-2,3,4,4a,9,9a-hexahydro-1H-fluorene
- **(4aS,9aS)-9-benzyl-2,3,4,
Properties
CAS No. |
61601-35-2 |
---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(4aS,9aS)-1,2,3,4a,9,9a-hexahydrofluoren-4-one |
InChI |
InChI=1S/C13H14O/c14-12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-2,4,6,10,13H,3,5,7-8H2/t10-,13-/m0/s1 |
InChI Key |
PSDOTZZPYWOFEE-GWCFXTLKSA-N |
Isomeric SMILES |
C1C[C@H]2CC3=CC=CC=C3[C@H]2C(=O)C1 |
Canonical SMILES |
C1CC2CC3=CC=CC=C3C2C(=O)C1 |
Origin of Product |
United States |
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